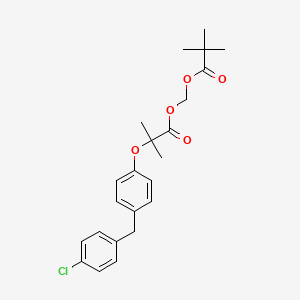
1-Butyl-5-ethenyl-2-methylpyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-5-ethenyl-2-methylpyridin-1-ium iodide is a chemical compound with a molecular mass of approximately 303.05 daltons . This compound belongs to the class of pyridinium salts, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-5-ethenyl-2-methylpyridin-1-ium iodide typically involves the alkylation of 5-ethenyl-2-methylpyridine with butyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-5-ethenyl-2-methylpyridin-1-ium iodide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the iodide ion is replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium chloride or sodium bromide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced pyridinium salts.
Substitution: Formation of new pyridinium salts with different anions.
Scientific Research Applications
1-Butyl-5-ethenyl-2-methylpyridin-1-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Butyl-5-ethenyl-2-methylpyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, leading to changes in membrane permeability and potential disruption of cellular processes. Additionally, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-3-methylpyridinium iodide
- 1-Butyl-4-methylpyridinium iodide
- 1-Butyl-2-methylpyridinium iodide
Uniqueness
1-Butyl-5-ethenyl-2-methylpyridin-1-ium iodide is unique due to the presence of the ethenyl group at the 5-position of the pyridine ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to achieve.
Properties
CAS No. |
53621-11-7 |
|---|---|
Molecular Formula |
C12H18IN |
Molecular Weight |
303.18 g/mol |
IUPAC Name |
1-butyl-5-ethenyl-2-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C12H18N.HI/c1-4-6-9-13-10-12(5-2)8-7-11(13)3;/h5,7-8,10H,2,4,6,9H2,1,3H3;1H/q+1;/p-1 |
InChI Key |
CLOSWFIUHGQSFH-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+]1=C(C=CC(=C1)C=C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



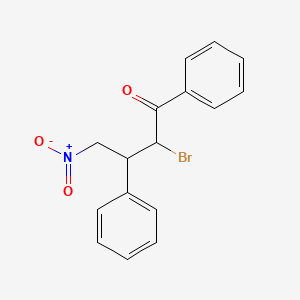
![[1-(2-Azidophenyl)ethylidene]hydrazine](/img/structure/B14632614.png)
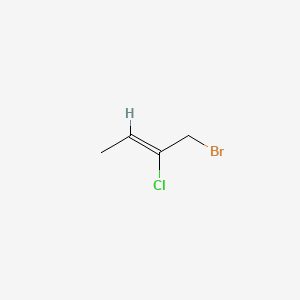
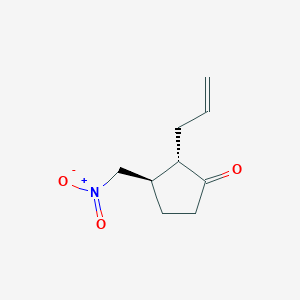

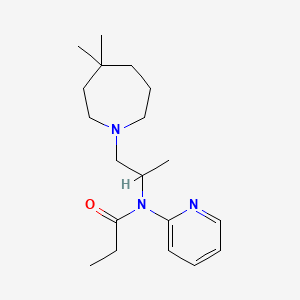
![{2-[(4-Chlorophenyl)sulfanyl]-5-methoxyphenyl}methanol](/img/structure/B14632630.png)
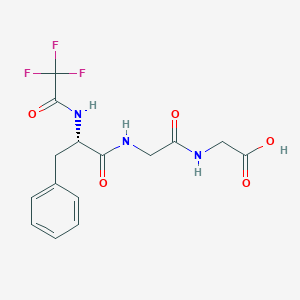

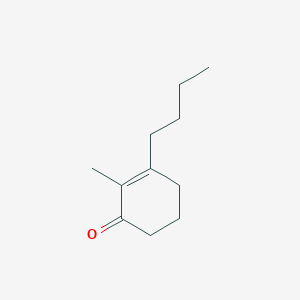

![{4-(Ethylamino)-6-[(propan-2-yl)amino]-1,3,5-triazin-2-yl}cyanamide](/img/structure/B14632665.png)
